Ethyl 4-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrrole derivatives. It is characterized by the presence of a bromine atom on the fourth position of the pyrrole ring and an ester group at the second position. This structure is pivotal in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives can be achieved through various synthetic routes. For instance, ethyl canthin-6-one-1-carboxylate and its analogues are prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines leads to the formation of pyrazole derivatives . These methods demonstrate the reactivity of the bromo and carboxylate groups in facilitating the construction of complex pyrrole frameworks.
Molecular Structure Analysis
The molecular structure and properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies reveal that the formation of these compounds is typically exothermic and spontaneous at room temperature. The vibrational analysis often indicates the presence of intermolecular hydrogen bonding, which can lead to dimer formation in the solid state .
Chemical Reactions Analysis
The reactivity of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives is highlighted by their ability to undergo various chemical reactions. For example, the reaction with NaOH can yield carboxylic acids , while condensation reactions with different hydrazines or hydrazides can lead to the formation of hydrazones . These reactions are facilitated by the functional groups present on the pyrrole ring, which act as sites for nucleophilic attack or enable the formation of new bonds through condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives are influenced by their molecular structure. Quantum chemical calculations, such as DFT and AIM, provide insights into the electronic structure, bonding, and reactivity of these molecules . The analyses of vibrational spectra, electronic absorption, and nonlinear optical properties help in understanding the bonding and chemical reactivity, which are crucial for the design of materials with desired properties. The thermodynamic parameters indicate the feasibility of the formation reactions, while the local reactivity descriptors identify the reactive sites within the molecules .
Scientific Research Applications
Synthesis and Industrial Production
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is synthesized from pyrrole, using processes like acylation, bromation, nucleophilic substitution, and nitration. The total yield of the target product was 64.3%, making the technique suitable for industrial production. This synthesis is characterized by techniques like 1H NMR and MS spectra (Yuan Rong-xin, 2011).
Intermediate in Insecticide Production
It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. The synthesis route is noted for its simplicity and cost-effectiveness, yielding products with high purity and yield, making it a promising industrialization route (Lan Zhi-li, 2007).
Pharmaceutical Applications
This compound is used in the synthesis of various bioactive pyrroles, like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, which exhibit a range of biological properties such as anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity (J. Gupton et al., 2014).
Synthesis of Pyrrole Derivatives
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a key building block in the synthesis of various pyrrole derivatives, often used in chemical studies and potentially in medicinal chemistry. These derivatives are important due to their diverse applications and potential in drug development (R. Khajuria et al., 2013).
As a Catalyst and Reactant in Organic Synthesis
It acts as a catalyst and reactant in various organic synthesis processes, contributing to the development of new synthetic methods and compounds. This versatility highlights its significance in organic chemistry research and development (J. Chang & Hyunik Shin, 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415925 | |
Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
CAS RN |
433267-55-1 | |
Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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